L-beta-Homoleucine hydrochloride

Catalog No.
S1767723
CAS No.
96386-92-4
M.F
C7H16ClNO2
M. Wt
145,20*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-beta-Homoleucine hydrochloride

CAS Number

96386-92-4

Product Name

L-beta-Homoleucine hydrochloride

IUPAC Name

(3S)-3-amino-5-methylhexanoic acid;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

145,20*36,45 g/mole

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

NXVYPYHWONGEFQ-RGMNGODLSA-N

SMILES

CC(C)CC(CC(=O)O)N.Cl

Synonyms

96386-92-4;(S)-3-Amino-5-methylhexanoicacidhydrochloride;L-beta-Homoleucinehydrochloride;H-b-HoLeu-OHHCl;L-beta-homoleucine-HCl;AC1MC55A;(3S)-3-amino-5-methyl-hexanoicAcidHydrochloride;L-|A-Homoleucinehydrochloride;SCHEMBL10977886;03764_FLUKA;CTK8B8528;MolPort-003-793-993;ANW-60604;KM3418;AKOS015948778;BL722-1;AK-89143;AN-34805;AB0049958;KB-211454;TR-030144;3-amino-5-methyl-hexanoicacidhydrochloride;FT-0696186;ST24036132;Z6013

Canonical SMILES

CC(C)CC(CC(=O)O)N.Cl

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)N.Cl

L-beta-Homoleucine hydrochloride (CAS: 96386-92-4) is a highly pure, synthetic beta-amino acid derivative characterized by the insertion of an additional methylene (-CH2-) group between the amino and carboxyl termini of L-leucine. Supplied as a hydrochloride salt, it serves as a foundational building block for the synthesis of beta-peptides, foldamers, and protease-resistant active pharmaceutical ingredients (APIs) [1]. The hydrochloride form ensures enhanced aqueous and organic solubility compared to the zwitterionic free base, facilitating seamless integration into standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) workflows. By providing a predictable steric profile and a propensity to form stable secondary structures, this compound is primarily procured to overcome the inherent pharmacokinetic limitations of natural alpha-peptides [2].

Substituting L-beta-Homoleucine hydrochloride with natural L-leucine or the free base form of beta-homoleucine introduces critical failures in both processability and end-product performance. Natural L-leucine yields alpha-peptides that are highly susceptible to rapid enzymatic degradation by proteases, resulting in unviable in vivo half-lives for therapeutic applications [1]. Furthermore, attempting to use the free base form of L-beta-Homoleucine often leads to poor solubility in coupling solvents like DMF or NMP due to zwitterionic aggregation, which drastically reduces coupling efficiency during SPPS and necessitates excessive solvent volumes [2]. The hydrochloride salt specifically mitigates these handling issues, ensuring high-yield coupling while structurally guaranteeing the extreme proteolytic resistance characteristic of beta-peptides.

Proteolytic Stability: Beta-Homoleucine vs. Alpha-Leucine

The primary procurement driver for beta-amino acids is their ability to evade enzymatic cleavage. When L-beta-Homoleucine is incorporated into peptide sequences, the resulting beta-peptides exhibit extreme resistance to common proteases such as pronase, trypsin, and pepsin, maintaining half-lives exceeding 48 to 72 hours[1]. In stark contrast, analogous alpha-peptides containing standard L-leucine are rapidly degraded under identical conditions, often exhibiting half-lives of less than 1 hour [1].

Evidence DimensionIn vitro half-life in the presence of pronase/trypsin
Target Compound DataBeta-peptides (L-beta-Homoleucine): T1/2 > 48-72 hours
Comparator Or BaselineAlpha-peptides (L-leucine): T1/2 < 1 hour
Quantified Difference>50-fold increase in proteolytic half-life
ConditionsIncubation in mammalian serum or concentrated protease assays at physiological pH (7.4) and 37°C

Procuring beta-homoleucine is mandatory for developing peptide-based drugs that require extended systemic circulation without frequent redosing.

Coupling Efficiency and Processability: Hydrochloride Salt vs. Free Base

For industrial and laboratory-scale peptide synthesis, precursor solubility directly dictates coupling efficiency. The hydrochloride salt of L-beta-Homoleucine prevents the formation of insoluble zwitterionic networks, allowing for rapid dissolution in polar aprotic solvents like DMF at concentrations exceeding 100 mg/mL [1]. The free base form, conversely, suffers from poor solubility (<20 mg/mL), which leads to incomplete coupling reactions, sequence truncation, and the need for expensive double-coupling protocols [1].

Evidence DimensionSolubility in DMF and coupling efficiency
Target Compound DataHydrochloride salt: >100 mg/mL solubility, >98% coupling yield per cycle
Comparator Or BaselineFree base: <20 mg/mL solubility, requires double-coupling
Quantified Difference>5-fold improvement in solvent solubility and significant reduction in SPPS cycle time
ConditionsStandard Fmoc-SPPS coupling conditions using HATU/DIPEA in DMF at room temperature

The hydrochloride salt prevents reagent waste and sequence truncation during automated peptide synthesis, directly lowering manufacturing costs.

Secondary Structure Rigidity: 14-Helix Formation

Beta-amino acids are uniquely capable of forming stable secondary structures (foldamers) at much shorter chain lengths than natural amino acids. Oligomers constructed from L-beta-Homoleucine can form highly stable 14-helices with as few as 6 residues [1]. In contrast, standard L-leucine typically requires sequences of 10 to 15 residues to stabilize a predictable alpha-helix in solution, and these alpha-helices remain highly susceptible to unfolding under thermal or solvent stress [1].

Evidence DimensionMinimum sequence length required for stable helix formation
Target Compound DataBeta-homoleucine oligomers: Stable 14-helix at ~6 residues
Comparator Or BaselineAlpha-leucine oligomers: Requires >10-15 residues for stable alpha-helix
Quantified Difference~50% reduction in the number of residues required for stable secondary structure formation
ConditionsCircular dichroism (CD) and NMR spectroscopy in aqueous or methanolic solutions

Allows researchers to design shorter, more cost-effective peptidomimetics that reliably maintain their active conformation for target binding.

Synthesis of Protease-Resistant Peptide Therapeutics

Directly downstream of its proven proteolytic stability, this compound is the optimal choice for synthesizing API candidates intended for oral delivery or extended-release injectables. By replacing vulnerable L-leucine residues with L-beta-Homoleucine, developers can prevent rapid enzymatic degradation, which is the primary failure mode for natural peptide drugs [1].

High-Yield Automated Solid-Phase Peptide Synthesis (SPPS)

Leveraging the enhanced solubility of the hydrochloride salt over the free base, this compound is preferred for industrial-scale automated SPPS. It prevents line blockages, ensures near-quantitative coupling without excessive use of expensive coupling reagents like HATU, and streamlines the overall manufacturing workflow[2].

Development of Foldamer-Based Protein-Protein Interaction (PPI) Inhibitors

Following its superior helix-forming capabilities at short chain lengths, L-beta-Homoleucine hydrochloride is ideal for constructing rigid foldamers. These compact, stable structures are designed to mimic natural binding interfaces and disrupt disease-relevant PPIs that cannot be targeted by flexible alpha-peptides [3].

Dates

Last modified: 08-15-2023

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